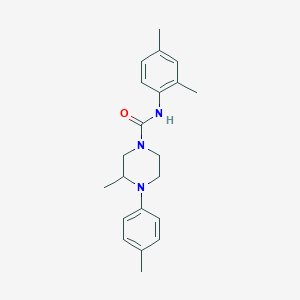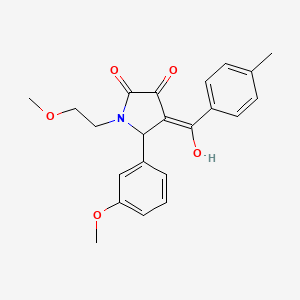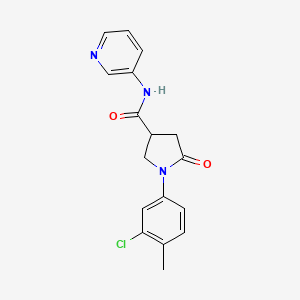![molecular formula C15H18F3NO B5321124 1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)
1-[3-(trifluoromethyl)benzoyl]azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(trifluoromethyl)benzoyl]azocane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated molecule that possesses unique properties, making it a valuable tool for research purposes.
Wirkmechanismus
The mechanism of action of 1-[3-(trifluoromethyl)benzoyl]azocane involves the photoisomerization of the molecule upon exposure to light. The molecule exists in two isomeric forms, a trans and a cis form. The trans form is the ground state, while the cis form is the excited state. Upon absorption of light, the molecule undergoes a conformational change, resulting in the formation of the cis isomer. This conformational change can be used to control biological processes by activating or deactivating specific molecules.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the activation of ion channels, enzymes, and receptors. It has been used to control the activity of neurons, muscle cells, and other biological systems. The molecule has also been shown to have minimal toxicity, making it a safe tool for use in various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(trifluoromethyl)benzoyl]azocane in lab experiments include its high selectivity, low toxicity, and ease of use. It can be activated by specific wavelengths of light, allowing for precise control of biological processes. However, the molecule has limitations, such as its limited stability and the need for specialized equipment to activate it.
Zukünftige Richtungen
There are several future directions for the use of 1-[3-(trifluoromethyl)benzoyl]azocane in scientific research. One potential application is in the development of new optogenetic tools for controlling biological processes. The molecule can also be used to study the mechanism of action of various biological molecules, including ion channels and receptors. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new applications and properties.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with potential applications in various fields. Its unique properties, including its ability to be activated by specific wavelengths of light, make it a useful tool for controlling biological processes and studying the mechanism of action of various biological molecules. While the molecule has limitations, its advantages make it a valuable tool for use in lab experiments. Future research may lead to the discovery of new applications and properties of this molecule.
Synthesemethoden
The synthesis of 1-[3-(trifluoromethyl)benzoyl]azocane involves the reaction of 3-(trifluoromethyl)benzoyl chloride with azocane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-[3-(trifluoromethyl)benzoyl]azocane has been used in various scientific research applications, including photochemistry, photopharmacology, and optogenetics. It is a valuable tool for studying the effects of light on biological systems, as it can be activated by specific wavelengths of light. This property makes it useful for controlling cellular processes and studying the mechanism of action of various biological molecules.
Eigenschaften
IUPAC Name |
azocan-1-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)13-8-6-7-12(11-13)14(20)19-9-4-2-1-3-5-10-19/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMLIXNJBSYHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B5321052.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321057.png)
![6-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5321060.png)
![N-cyclopropyl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5321071.png)
![3-cyclopentyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5321076.png)
![2-(allylthio)-1-{3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}-1H-benzimidazole](/img/structure/B5321090.png)
![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5321104.png)
![5,5-dimethyl-1-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5321130.png)


![(3aR*,6aS*)-5-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5321145.png)


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)